Conformational Restriction in Medicinal Chemistry: A Technical Guide to 1-Aminocyclopropane-1-carboximidamide Dihydrochloride
Conformational Restriction in Medicinal Chemistry: A Technical Guide to 1-Aminocyclopropane-1-carboximidamide Dihydrochloride
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Synthetic Protocol Guide
Introduction & Physicochemical Profiling
In the pursuit of highly selective and metabolically stable therapeutics, medicinal chemists frequently employ conformational restriction to lock pharmacophores into their bioactive geometries. 1-Aminocyclopropane-1-carboximidamide dihydrochloride (CAS: 2839156-34-0) (1)[1] is an emerging, highly specialized bifunctional building block utilized in molecular biology and functional genomics ().
Combining the extreme conformational rigidity of a 1,1-disubstituted cyclopropane ring with the highly basic, hydrogen-bond-donating capacity of an amidine group, this molecule serves as a premium bioisostere for arginine and a critical intermediate in the synthesis of constrained spiro-heterocycles.
Quantitative Physicochemical Data
To facilitate integration into your computational models and laboratory workflows, the core physicochemical properties are summarized below:
| Property | Value / Description |
| IUPAC Name | 1-aminocyclopropane-1-carboximidamide dihydrochloride |
| CAS Number | 2839156-34-0 |
| Molecular Formula | C₄H₁₁Cl₂N₃ |
| Molecular Weight | 172.06 g/mol |
| Hazard Classification | Skin Irrit. 2 (H315), Eye Irrit. 2A[1] |
| Physical State | Solid (typically crystalline powder) |
| Estimated pKa | Amidine: ~11.5 | Primary Amine: ~9.2 |
Mechanistic Rationale for Drug Design
As an Application Scientist, I frequently evaluate the causality behind structural modifications. The cyclopropane ring introduces approximately 27.5 kcal/mol of ring strain. This thermodynamic tension forces the geminal amine and carboximidamide groups into a rigid, predictable spatial orientation.
In drug design, this "pre-organization" drastically reduces the entropic penalty typically associated with the binding of flexible aliphatic chains (like arginine's side chain) to target proteins. Amidines are classic mimics for the guanidino group of arginine. When designing inhibitors for enzymes like Nitric Oxide Synthase (NOS) or serine proteases, the S1 specificity pocket often requires a highly basic group to form a critical salt bridge with an aspartate or glutamate residue. By utilizing 1-aminocyclopropane-1-carboximidamide, chemists can lock the basic amidine moiety into a specific vector, preventing off-target binding and increasing metabolic stability against proteolysis.
Competitive inhibition of the Nitric Oxide Synthase signaling pathway by rigidified arginine mimetics.
Synthetic Workflows & Self-Validating Protocols
The synthesis of 1-aminocyclopropane-1-carboximidamide dihydrochloride requires careful orchestration of protecting group chemistry and controlled nucleophilic additions. A direct Pinner reaction on unprotected 1-aminocyclopropanecarbonitrile (2)[2] often leads to complex oligomerization due to the nucleophilicity of the primary amine. Therefore, a Boc-protection strategy is strictly mandated.
Step-by-step synthesis workflow of 1-aminocyclopropane-1-carboximidamide with in-process quality control.
Step-by-Step Methodology
Step 1: Amine Protection (Boc₂O)
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Protocol: Dissolve 1-aminocyclopropanecarbonitrile hydrochloride (1.0 eq) in a biphasic mixture of DCM and saturated aqueous NaHCO₃. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at room temperature for 12 hours.
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Causality: 1-aminocyclopropanecarbonitrile hydrochloride is highly water-soluble, while Boc₂O is prone to hydrolysis. By utilizing a biphasic mixture, the free base is generated at the interface and immediately partitioned into the organic layer where it reacts with Boc₂O, effectively eliminating competitive hydrolysis and maximizing yield.
Step 2: Pinner Reaction (Imidate Formation)
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Protocol: Dissolve the Boc-protected nitrile in anhydrous ethanol. Cool to -20°C under an inert atmosphere. Bubble dry HCl gas through the solution until saturation. Seal and stir at 0°C for 48 hours.
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Causality: Absolute anhydrous conditions are non-negotiable. The introduction of HCl gas generates the highly reactive ethyl imidate intermediate. Any trace moisture will intercept this intermediate, irreversibly hydrolyzing it to the corresponding ethyl ester.
Step 3: Amidation
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Protocol: Concentrate the reaction mixture under vacuum (keeping temperature <25°C). Redissolve the crude imidate hydrochloride in anhydrous methanol. Add a solution of methanolic ammonia (7N, 5.0 eq) and stir at 25°C for 24 hours.
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Causality: Driven by Le Chatelier's principle, employing a vast excess of methanolic ammonia ensures rapid displacement of the ethoxy leaving group. The reaction is kept at 25°C to prevent thermal degradation of the strained cyclopropane ring.
Step 4: Global Deprotection & Salt Formation
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Protocol: Concentrate the mixture. Treat the crude Boc-amidine with 4M HCl in dioxane for 4 hours at room temperature.
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Causality: The strong acid serves a dual purpose: it quantitatively removes the Boc protecting group while simultaneously protonating both the primary amine and the amidine. This yields the target compound as a highly stable, crystalline dihydrochloride salt.
Step 5: Self-Validating Quality Control (QC)
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Protocol: Precipitate the final product using cold diethyl ether. Filter and dry under high vacuum. Validate via LC-MS and ¹H NMR (D₂O).
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Causality: Precipitation in cold diethyl ether selectively isolates the pure salt, leaving non-polar byproducts in solution. The system validates itself: LC-MS will show the expected [M+H]⁺ = 100.08 m/z for the free base, and the ¹H NMR will show a complete absence of the strong singlet at ~1.4 ppm, confirming total Boc removal.
References
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NextSDS. "1-aminocyclopropane-1-carboximidamide dihydrochloride — Chemical Substance Information." NextSDS Database. 1
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Sigma-Aldrich. "1-aminocyclopropane-1-carboximidamide." Sigma-Aldrich Building Blocks.
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European Patent Office. "PESTICIDALLY ACTIVE HETEROCYCLIC DERIVATIVES WITH SULPHUR CONTAINING SUBSTITUENTS - Patent 3356343." EPO. 2
